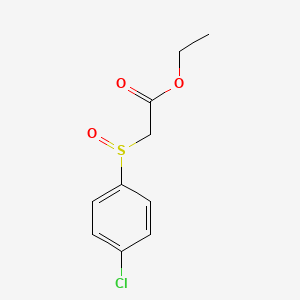

Ethyl 2-(4-chlorophenylsulfinyl)acetate

Description

Contextualizing Ethyl 2-(4-chlorophenylsulfinyl)acetate within Chiral Sulfur Chemistry

Chiral sulfur compounds are of paramount importance in asymmetric synthesis, where the control of stereochemistry is crucial for the synthesis of biologically active molecules and advanced materials. acs.orgnih.gov this compound, with its chiral sulfur center, is a key example within this class of molecules. The presence of the 4-chlorophenyl group and the ethyl acetate (B1210297) moiety influences its reactivity and potential for inducing asymmetry in chemical transformations. cymitquimica.com The stereochemical stability of the sulfinyl group makes it an excellent candidate for use as a chiral auxiliary, guiding the stereochemical outcome of reactions on adjacent functional groups. nih.gov

The development of methods for the stereoselective synthesis of sulfinyl compounds, including esters like this compound, is a central theme in chiral sulfur chemistry. acs.orgnih.gov These methods often involve the asymmetric oxidation of corresponding sulfides or the use of chiral alcohols in the esterification of sulfinyl chlorides. nih.gov The resulting enantiomerically enriched sulfinyl esters can then be used to generate a variety of other chiral sulfur-containing molecules. nih.gov

Evolution of Sulfinyl Compounds as Versatile Synthetic Intermediates and Auxiliaries

The utility of sulfinyl compounds in organic synthesis has expanded significantly over the past few decades. Initially recognized for their role in the synthesis of sulfoxides, their application has broadened to include their use as chiral auxiliaries, ligands in transition metal catalysis, and precursors for a wide array of organosulfur compounds. acs.orgnih.gov

The evolution in this field has been driven by the development of new synthetic methods that allow for the preparation of a diverse range of sulfinyl derivatives with high stereopurity. acs.orgnih.gov Sulfinyl esters, in particular, have been identified as stable, easy-to-handle, and odorless alternatives to more traditional and often malodorous sulfur reagents. chemrevlett.com Their ability to act as precursors to sulfenate anions under mild conditions has opened up new avenues for carbon-sulfur bond formation.

Research Trajectories and Scholarly Significance of α-Sulfinyl Esters

α-Sulfinyl esters, such as this compound, represent a particularly important subclass of sulfinyl esters. A significant area of research has focused on their use as precursors to α-sulfinyl carbanions or the corresponding lithium and magnesium carbenoids. acs.org These reactive intermediates can then participate in highly stereospecific carbon-carbon bond-forming reactions, such as the homologation of boronic esters. acs.org This iterative approach to building complex carbon skeletons with precise stereochemical control is of great interest for the synthesis of natural products and pharmaceuticals. acs.org

The scholarly significance of α-sulfinyl esters lies in their ability to bridge the gap between chiral sulfur chemistry and modern synthetic methodologies. Research continues to explore new catalytic systems and reaction conditions to expand the scope and efficiency of transformations involving these versatile reagents. researchgate.net The development of asymmetric syntheses utilizing α-sulfinyl esters is a testament to their growing importance in the pursuit of elegant and efficient synthetic strategies. acs.orgresearchgate.net

Physicochemical and Spectroscopic Data

The specific experimental data for this compound is not widely available in the public domain. However, based on its structure and the properties of similar compounds, the following tables provide an overview of its expected physicochemical characteristics and a prediction of its NMR spectroscopic data.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 91077-12-2 |

| Molecular Formula | C₁₀H₁₁ClO₃S |

| Molecular Weight | 246.71 g/mol |

| Appearance | Likely a colorless to pale yellow liquid or solid |

| Solubility | Expected to have moderate to good solubility in organic solvents like ethanol (B145695), acetone, and dichloromethane (B109758); limited solubility in water. solubilityofthings.com |

Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.5-7.7 | Doublet | 2H | Aromatic protons ortho to the sulfinyl group | |

| ~7.4-7.6 | Doublet | 2H | Aromatic protons meta to the sulfinyl group | |

| ~4.1-4.3 | Quartet | 2H | -OCH₂CH₃ | |

| ~3.7-3.9 | Singlet (or AB quartet) | 2H | -S(O)CH₂CO- | |

| ~1.2-1.4 | Triplet | 3H | -OCH₂CH₃ | |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||

| ~165-170 | C=O (ester) | |||

| ~140-145 | Aromatic C-S(O) | |||

| ~135-140 | Aromatic C-Cl | |||

| ~129-131 | Aromatic CH | |||

| ~124-126 | Aromatic CH | |||

| ~61-63 | -OCH₂CH₃ | |||

| ~58-62 | -S(O)CH₂CO- | |||

| ~13-15 | -OCH₂CH₃ |

Note: These are predicted values based on general NMR principles and data for analogous structures. Actual experimental values may vary. researchgate.netresearchgate.netpressbooks.pub

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-chlorophenyl)sulfinylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3S/c1-2-14-10(12)7-15(13)9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWLUBZLGOYLMQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CS(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50524105 | |

| Record name | Ethyl (4-chlorobenzene-1-sulfinyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50524105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91077-12-2 | |

| Record name | Ethyl (4-chlorobenzene-1-sulfinyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50524105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Aspects and Asymmetric Synthesis Involving Ethyl 2 4 Chlorophenylsulfinyl Acetate

Chiral Recognition and Stereogenic Sulfur Center in Sulfinyl Acetates

The key to the utility of sulfinyl acetates in asymmetric synthesis lies in the stereogenic nature of the sulfur atom. researchgate.net A sulfur atom bonded to an oxygen atom and two different carbon-based groups, along with its lone pair of electrons, forms a tetrahedral stereocenter. researchgate.net In the case of ethyl 2-(4-chlorophenylsulfinyl)acetate, the sulfur atom is bonded to a 4-chlorophenyl group, a carboxymethyl ethyl ester group, and an oxygen atom, making it a chiral center.

This chirality at the sulfur atom is configurationally stable under a wide range of reaction conditions, which is a crucial characteristic for a chiral auxiliary. researchgate.net The presence of this well-defined, stable stereocenter allows for effective "chiral recognition." This means that when the chiral sulfinyl acetate (B1210297) is reacted with a prochiral substrate, the auxiliary can differentiate between the two faces of the substrate (e.g., the Re and Si faces of a carbonyl group). This differentiation forces the incoming reagent to attack from a specific direction, leading to the formation of one stereoisomer in excess.

The synthesis of enantiomerically pure sulfinyl acetates is a critical first step. nih.gov Asymmetric condensation of prochiral sulfinates with alcohols, often catalyzed by chiral organocatalysts, has emerged as a powerful method to access these enantioenriched compounds. nih.gov This approach provides access to versatile chiral building blocks that can be used in a variety of stereoselective transformations.

Mechanisms of Asymmetric Induction in Reactions of Chiral Sulfinyl Esters

The sulfinyl group exerts its stereochemical influence through a combination of steric and electronic effects. The mechanism of asymmetric induction often involves the formation of a rigid, chelated transition state.

The diastereoselective control exerted by the sulfinyl group is most effectively explained by the formation of cyclic transition states. In reactions such as aldol-type condensations, the enolate derived from the sulfinyl acetate coordinates to a metal cation (e.g., Li⁺, Mg²⁺, or Ti⁴⁺) along with the carbonyl group of the electrophile (an aldehyde or ketone).

The sulfinyl oxygen is a key player in this process. It acts as a Lewis basic site, participating in the chelation of the metal ion. This creates a rigid, chair-like six-membered transition state, often referred to as a Zimmerman-Traxler-type model. In this model, the bulky aryl group on the sulfur (the 4-chlorophenyl group) orients itself in a pseudo-equatorial position to minimize steric hindrance. This arrangement effectively blocks one face of the enolate, forcing the electrophile to approach from the less hindered side. The result is a high degree of diastereoselectivity, leading to the preferential formation of one diastereomer of the product.

In nucleophilic additions, such as the aldol (B89426) reaction, the geometry of the enolate (Z or E) and the nature of the Lewis acid catalyst are critical in determining the stereochemical outcome. For acetate enolates derived from sulfinyl acetates, the reaction with aldehydes produces β-hydroxy esters, creating a new stereocenter at the hydroxyl-bearing carbon.

The stereochemistry of the final product is directly controlled by the absolute configuration of the sulfur center in the chiral auxiliary. For example, using the (S)-sulfinyl acetate will typically lead to the formation of one enantiomeric series of products, while the (R)-sulfinyl acetate will produce the opposite enantiomers. The predictability of this outcome is a significant advantage in synthetic planning. The reaction of an enolate with an aldehyde can produce both syn and anti diastereomers; the facial selectivity dictated by the chiral sulfinyl group determines which of these is formed preferentially.

Utilization of this compound as a Chiral Auxiliary

Chiral sulfinyl compounds are widely used as auxiliaries in asymmetric synthesis because they are easy to introduce, provide high levels of asymmetric induction, and can be readily removed after the key stereoselective step. nih.gov this compound, and its analogues, serve as effective chiral acetate enolate synthons.

One of the significant advantages of the sulfinyl group as a chiral auxiliary is its ability to control stereochemistry at carbon atoms that are distant from the sulfur center. This "remote stereocontrol" is highly valuable in the synthesis of complex molecules. For instance, the sulfinyl group can effectively control stereoselectivity in 1,5-asymmetric induction processes. This is achieved through the formation of a stable, chelated intermediate that locks the conformation of the molecule, allowing for a highly selective reaction at a remote functional group.

Aldol-type condensations are among the most important carbon-carbon bond-forming reactions in organic synthesis. The use of chiral sulfinyl acetates in these reactions allows for the asymmetric synthesis of β-hydroxy esters, which are valuable building blocks for many natural products and pharmaceuticals.

In a typical application, this compound is deprotonated with a strong base like lithium diisopropylamide (LDA) to form a chiral lithium enolate. This enolate is then reacted with an aldehyde or ketone. The diastereoselectivity of this condensation is generally high, thanks to the chelation-controlled transition state described previously. A study involving the synthesis of the natural product (+)-Brefeldin A utilized the reaction of an aldehyde with (S)-ethyl p-chlorophenylsulfinylacetate to construct a key 4-hydroxy-2-enoate fragment, demonstrating the utility of this reagent in complex molecule synthesis.

The following table illustrates the typical diastereoselectivity observed in an aldol-type reaction using a chiral aryl sulfinyl acetate with various aldehydes. While this specific data is for a closely related auxiliary, it is representative of the high degree of control expected with this compound.

Table 1: Diastereoselective Aldol Reaction of a Chiral Acetate with Various Aldehydes This table presents representative data for an aldol reaction using a chiral auxiliary similar in structure and function to this compound to illustrate the expected high diastereoselectivity.

| Aldehyde (Electrophile) | Product Diastereomeric Ratio (d.r.) | Yield (%) |

| Isobutyraldehyde | >99:1 | 85 |

| Benzaldehyde | >99:1 | 90 |

| Cyclohexanecarboxaldehyde | 99:1 | 88 |

| Pivalaldehyde | 98:2 | 75 |

Source: Adapted from representative studies on aldol reactions with chiral sulfinyl auxiliaries.

After the stereocenter is set, the sulfinyl auxiliary can be removed under mild conditions, typically by reduction (e.g., with Raney Nickel or aluminum amalgam) or through pyrolytic elimination, to yield the final enantiomerically enriched product without racemization. This efficient transfer of chirality followed by clean removal makes this compound and related compounds powerful tools in modern asymmetric synthesis.

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 4 Chlorophenylsulfinyl Acetate

Nucleophilic Reactivity of the α-Carbon in Sulfinyl Acetates

The carbon atom positioned alpha (α) to the sulfinyl group in ethyl 2-(4-chlorophenylsulfinyl)acetate exhibits significant nucleophilic character, primarily through the formation of a stabilized carbanion. This reactivity is a cornerstone of its synthetic utility.

The protons on the α-carbon of β-keto sulfoxides, including sulfinyl acetates like this compound, are acidic. This acidity allows for deprotonation by a suitable base to form a resonance-stabilized α-sulfinyl carbanion. The negative charge is delocalized onto the adjacent sulfinyl oxygen and the carbonyl oxygen, enhancing the stability of the carbanion.

The formation of these carbanions is a critical step in their application as nucleophiles in various carbon-carbon bond-forming reactions. For instance, α-sulfinyl carbanions derived from related chiral sulfoxides have been shown to react with a range of electrophiles, including ketones and esters. nih.govarkat-usa.org In many cases, these reactions proceed with a high degree of stereoselectivity, which is attributed to the influence of the chiral sulfinyl group on the transition state geometry. nih.gov The choice of base is crucial for efficient deprotonation; a mixture of bases such as sodium hexamethyldisilazide (NaHMDS) and n-butyllithium (n-BuLi) has been found to be effective where single bases are not. arkat-usa.org

The general reactivity of α-sulfinyl carbanions is summarized in the following table:

| Reaction Type | Electrophile | Product Type |

| Aldol-type Addition | Aldehydes, Ketones | β-Hydroxy sulfoxides |

| Acylation | Esters, Acid Chlorides | β-Keto sulfoxides |

| Michael Addition | α,β-Unsaturated Carbonyls | 1,4-Adducts |

While specific studies on deoxidative coupling reactions involving this compound are not extensively detailed in the provided search results, this class of reactions is a known pathway for related sulfoxides. These reactions typically involve the removal of the sulfinyl oxygen atom, often facilitated by a reducing agent, leading to the formation of a new bond. The sulfinyl group can act as a leaving group or be transformed into a sulfide (B99878).

Electrophilic Reactivity of the Sulfur Atom

The sulfur atom in this compound is electron-deficient and serves as an electrophilic center, making it susceptible to attack by nucleophiles.

The sulfur atom in the sulfinyl group can undergo nucleophilic substitution. This process often follows an S_N2-type mechanism, characterized by the backside attack of a nucleophile on the sulfur atom, leading to the displacement of a leaving group. masterorganicchemistry.com In the case of sulfinyl acetates, the acetate (B1210297) moiety or a related group can be displaced. The stereochemical outcome of such reactions at a chiral sulfur center is typically inversion of configuration, a hallmark of the S_N2 mechanism. masterorganicchemistry.com

Factors influencing the rate and feasibility of S_N2 reactions at sulfur include the nature of the nucleophile, the leaving group, and steric hindrance around the sulfur atom.

Sulfinyl acetates can be considered as mixed anhydrides of a sulfenic acid and acetic acid. This structural feature allows them to react with other carboxylic acids to form new sulfinyl mixed anhydrides. This transformation typically involves the nucleophilic attack of a carboxylate on the electrophilic sulfur atom of this compound, with the concomitant departure of the acetate group. The resulting mixed anhydrides are themselves reactive intermediates that can be used in further synthetic transformations, such as the acylation of nucleophiles.

Rearrangement Reactions and Pericyclic Processes

Pseudorotation in Sulfurane Intermediates

While direct experimental or computational studies detailing the pseudorotation in sulfurane intermediates specifically derived from this compound are not extensively documented in readily available literature, the phenomenon can be understood through the general principles of tetracoordinate sulfur species. In the context of reactions involving this sulfoxide (B87167), such as the Pummerer rearrangement, the formation of a tetracoordinate, hypervalent sulfur intermediate, often referred to as a sulfurane, is a key mechanistic step.

The geometry of these intermediates is typically trigonal bipyramidal. In such a structure, the ligands occupy either axial or equatorial positions. Berry pseudorotation is a low-energy intramolecular process that allows for the interchange of these axial and equatorial ligands without breaking any chemical bonds. rsc.orgnih.gov This process proceeds through a square pyramidal transition state. rsc.orgyoutube.com

For a sulfurane intermediate derived from this compound, the substituents around the sulfur atom would be the 4-chlorophenyl group, the ethyl acetate methylene (B1212753) group, an oxygen atom from the sulfoxide, and a group from the activating agent (e.g., an acyloxy group in a Pummerer reaction). The relative apicophilicity (the preference for a substituent to occupy an axial position) of these groups will influence the initial geometry and the dynamics of pseudorotation. More electronegative and less sterically bulky groups generally prefer the axial positions.

The ability of these sulfurane intermediates to undergo pseudorotation has significant stereochemical implications. If the initial sulfurane is chiral and the rate of pseudorotation is comparable to or faster than the rate of subsequent reaction steps (e.g., elimination to form a thionium (B1214772) ion), it can lead to a loss of stereochemical information, resulting in racemic or epimerized products. Conversely, if the subsequent reaction is faster than pseudorotation, the stereochemistry of the starting sulfoxide can be retained in the product. The low stereoselectivity sometimes observed in Pummerer reactions of similar chiral sulfoxides suggests that the intervening ion pairs may be loose, allowing for processes that can scramble stereochemistry, which could be facilitated by pseudorotation in a preceding sulfurane intermediate. clockss.org

Pummerer-type Rearrangements

This compound, being a β-keto sulfoxide, is a prime candidate for undergoing the Pummerer rearrangement. This reaction typically involves the treatment of a sulfoxide with an activating agent, such as acetic anhydride, to yield an α-acyloxy thioether. wikipedia.orgchem-station.com The generally accepted mechanism commences with the acylation of the sulfoxide oxygen, forming an acyloxysulfonium salt. youtube.comwikipedia.org

In the case of this compound, the presence of the electron-withdrawing ester group acidifies the α-protons, facilitating their removal by a weak base (like the acetate anion generated in the first step) to form a thionium ion intermediate. wikipedia.org This electrophilic species is then attacked by a nucleophile, typically the acetate ion, at the α-carbon to afford the final Pummerer product, ethyl 2-acetoxy-2-(4-chlorophenylthio)acetate.

The reaction can be either intramolecular or intermolecular. clockss.org The degree of stereoselectivity in the Pummerer reaction of chiral β-keto sulfoxides can be influenced by the reaction conditions. For instance, the presence of acetic acid in the reaction medium can enhance the separated ion character of the intermediates, favoring an intermolecular process and potentially leading to lower stereoselectivity. clockss.org The use of Lewis acids can allow the reaction to proceed at lower temperatures. wikipedia.org

Variations of the Pummerer rearrangement exist, including additive and interrupted versions, which can lead to different products depending on the reaction conditions and the nature of the nucleophiles present. wikipedia.org

Influence of Substituents (e.g., Chloro Group, Ester Moiety) on Reactivity

The reactivity of this compound in reactions like the Pummerer rearrangement is significantly modulated by its constituent functional groups: the para-chloro substituent on the phenyl ring and the ethyl acetate moiety.

The chloro group , being an electron-withdrawing group through induction but also a weak deactivator through resonance, influences the electronic properties of the aryl ring and, consequently, the sulfur atom. Its electron-withdrawing nature can affect the nucleophilicity of the sulfoxide oxygen, potentially slowing down the initial acylation step of the Pummerer rearrangement compared to an unsubstituted phenyl group. However, by stabilizing the negative charge that develops on the aromatic ring in certain resonance structures, it can influence the stability of intermediates. In broader studies of Pummerer-type reactions, the electronic nature of substituents on the aromatic ring has been shown to impact the reaction rates and regioselectivity.

The ester moiety (ethyl acetate group) plays a crucial role due to its strong electron-withdrawing character. This has two primary effects:

Increased Acidity of α-Protons: The carbonyl group of the ester significantly increases the acidity of the protons on the adjacent methylene carbon. This facilitates the deprotonation step that leads to the formation of the key thionium ion intermediate in the Pummerer rearrangement.

Stabilization of Intermediates: The ester group can stabilize the transient species formed during the reaction through resonance.

Computational and Theoretical Chemistry Studies of Ethyl 2 4 Chlorophenylsulfinyl Acetate

Density Functional Theory (DFT) Calculations for Structural Elucidation and Reaction Paths

Density Functional Theory (DFT) has become a primary tool for elucidating the molecular structure and exploring potential reaction pathways of molecules like ethyl 2-(4-chlorophenylsulfinyl)acetate. DFT calculations are used to determine optimized molecular geometries, electronic properties, and vibrational frequencies. nih.govresearchgate.net For instance, DFT methods such as B3LYP with basis sets like 6-31G* or 6-311++G(d,p) are commonly employed to predict bond lengths, bond angles, and dihedral angles with high accuracy. nih.govresearchgate.net

In the case of this compound, DFT can precisely model the geometry around the chiral sulfur atom, which is fundamental to understanding its stereochemistry. These calculations are also instrumental in mapping reaction paths, for example, in the oxidation of the corresponding sulfide (B99878) to form the sulfoxide (B87167) or in subsequent reactions where the sulfinyl group acts as a leaving group or a chiral auxiliary. Theoretical calculations can help rationalize stereoselectivity and regioselectivity by revealing that the reaction is kinetically controlled through specific addition pathways. acs.org Mechanistic studies, supported by DFT calculations, can propose reaction pathways, such as the intramolecular substitution of the sulfonium (B1226848) sulfur. chemrevlett.com

Below is a table showcasing typical structural parameters for a molecule like this compound that can be obtained from DFT calculations.

| Parameter | Typical Calculated Value | Method/Basis Set |

| S=O Bond Length | 1.50 Å | B3LYP/6-31G |

| S-C(aryl) Bond Length | 1.80 Å | B3LYP/6-31G |

| S-C(alkyl) Bond Length | 1.85 Å | B3LYP/6-31G |

| C-S-O Bond Angle | 106.0° | B3LYP/6-31G |

| C-S-C Bond Angle | 98.0° | B3LYP/6-31G* |

Note: These are representative values and the actual calculated values can vary based on the specific computational method and basis set used.

Conformational Analysis and Energy Landscapes of Sulfinyl Esters

The biological activity and reactivity of flexible molecules like this compound are heavily influenced by their conformational preferences. Conformational analysis involves identifying the stable conformers (local minima on the potential energy surface) and the energy barriers for interconversion between them. For sulfinyl esters, the rotation around the S-C and C-O bonds leads to various possible conformations.

Computational studies on similar esters, like ethyl acetate (B1210297), have shown that different conformers can have a significant range of activation energies for reactions. researchgate.netnih.gov For sulfoxides, it has been found that in oxidation reactions, a thermodynamically less stable isomer may form initially before epimerizing to a more stable conformer. researchgate.net The relative energies of these conformers determine their population at a given temperature. The energy landscape, mapped out by these calculations, provides a comprehensive picture of the molecule's flexibility and the accessibility of reactive conformations. For this compound, this analysis is crucial for understanding how the spatial arrangement of the 4-chlorophenyl group, the sulfinyl oxygen, and the ethyl acetate moiety influences its chemical behavior.

Transition State Analysis and Reaction Barrier Determination

Transition state (TS) analysis is a cornerstone of computational reaction chemistry, allowing for the determination of reaction rates and the elucidation of reaction mechanisms. By locating the transition state structure on the potential energy surface, which is a first-order saddle point, chemists can calculate the activation energy (the energy barrier that must be overcome for a reaction to occur). nih.gov

For reactions involving this compound, such as its synthesis via oxidation or its participation in nucleophilic substitution, TS analysis can explain the observed stereoselectivity. Computational investigations can identify the preferred transition states that lead to the major product. nih.gov For example, in a stereoselective reaction, the energy difference between the diastereomeric transition states leading to the different stereoisomers dictates the enantiomeric or diastereomeric excess of the product. Calculations often need to consider the solvent effects, as the relative energy differences between transition states can change significantly from the gas phase to a solution phase. nih.gov

| Reaction Coordinate | Calculated Activation Energy (Gas Phase) | Calculated Activation Energy (in Solution) |

| Nucleophilic attack on sulfur | 20-25 kcal/mol | 15-20 kcal/mol |

| Thermal elimination | 30-40 kcal/mol | 28-38 kcal/mol |

Note: These are hypothetical values for illustrative purposes.

Investigation of Noncovalent Interactions Influencing Stereoselectivity

The stereochemical outcome of many reactions is governed by subtle noncovalent interactions (NCIs) in the transition state. acs.org For chiral sulfinyl compounds like this compound, interactions such as hydrogen bonds, halogen bonds, and π-stacking can play a decisive role in orienting the substrate and reagents, thereby controlling stereoselectivity. acs.org

For example, in a catalyzed reaction, the chiral catalyst might form specific hydrogen bonds with the sulfinyl oxygen or the ester carbonyl group, creating a chiral environment that favors one reaction pathway over another. researchgate.net The 4-chlorophenyl group can participate in halogen bonding or π-π interactions, further stabilizing a particular transition state geometry. Computational tools like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these weak interactions, providing a detailed understanding of the origins of stereoselectivity. acs.org

Molecular Dynamics Simulations and Theoretical Modeling of Reaction Kinetics

By simulating the system at a given temperature, MD can explore the conformational landscape and identify the most populated conformations. researchgate.net When combined with quantum mechanics methods (QM/MM simulations), it is possible to model the reaction itself within a realistic solvent environment. This allows for the theoretical modeling of reaction kinetics by calculating rate constants from the simulated trajectories. These simulations can reveal the role of solvent molecules in stabilizing transition states or intermediates and provide a more complete picture of the reaction dynamics than static calculations alone. researchgate.net

Advanced Spectroscopic and Structural Elucidation Studies of Ethyl 2 4 Chlorophenylsulfinyl Acetate

X-ray Crystallography for Absolute Configuration Assignment and Solid-State Structure

X-ray crystallography stands as the definitive method for determining the absolute configuration of chiral molecules and providing a detailed picture of their solid-state structure. This technique relies on the diffraction of X-rays by a single crystal of the compound. The resulting diffraction pattern is used to construct a three-dimensional electron density map, from which the precise positions of individual atoms can be determined.

For Ethyl 2-(4-chlorophenylsulfinyl)acetate, obtaining a suitable single crystal is the first and often most challenging step. Once a crystal of sufficient quality is grown, it is mounted on a diffractometer and irradiated with monochromatic X-rays. The intensities and positions of the diffracted beams are collected and processed.

The determination of the absolute configuration is made possible by the phenomenon of anomalous dispersion. scielo.br When the X-ray wavelength is near an absorption edge of a heavier atom in the molecule (in this case, chlorine or sulfur), the scattering factor of that atom becomes a complex number. scielo.br This leads to a breakdown of Friedel's law, meaning that the intensities of Friedel pairs (reflections hkl and -h-k-l) are no longer identical. scielo.br By carefully measuring and analyzing these differences, the true handedness of the molecule can be established. The Flack parameter is a critical value refined during the crystallographic analysis that indicates the correctness of the assigned absolute configuration; a value close to zero for a given enantiomer confirms the assignment. libretexts.org

Table 1: Representative Crystallographic Data Categories

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | These parameters define the size and shape of the unit cell. |

| Z | The number of molecules per unit cell. |

| Calculated Density | The density of the crystal calculated from the crystallographic data. |

| R-factor / wR-factor | These are measures of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

| Flack Parameter | A parameter used to determine the absolute configuration of a chiral molecule. A value close to 0 indicates the correct enantiomer. |

Electronic Circular Dichroism (ECD) Spectroscopy for Solution-Phase Stereochemistry

While X-ray crystallography provides definitive solid-state structural information, Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution. nih.govnih.gov ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, which is a direct consequence of its three-dimensional structure. nih.gov

The ECD spectrum of a chiral compound, like this compound, is highly sensitive to its stereochemistry. Enantiomers will exhibit mirror-image ECD spectra. nih.gov The spectrum is characterized by Cotton effects, which can be positive or negative peaks corresponding to electronic transitions within the molecule. The sign and intensity of these Cotton effects are directly related to the absolute configuration of the stereocenter.

For sulfoxides, the electronic transitions associated with the sulfinyl chromophore are particularly informative. nih.govnih.gov The stereochemistry at the sulfur atom dictates the spatial arrangement of the surrounding groups, which in turn influences the nature of the ECD bands. nih.govnih.gov By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations (typically using time-dependent density functional theory, or TD-DFT), the absolute configuration can be confidently assigned. utah.edunih.gov This computational approach involves calculating the theoretical ECD spectra for both the (R) and (S) enantiomers and matching them to the experimental data. nih.govnih.gov

Although specific ECD spectra for this compound are not detailed in the available literature, studies on other chiral sulfoxides have demonstrated the utility of this method for unambiguous stereochemical assignment in solution. nih.govnih.gov

Table 2: Key Parameters in ECD Spectroscopy

| Parameter | Description |

| Wavelength (nm) | The wavelength of the circularly polarized light. |

| Molar Circular Dichroism (Δε) | The differential absorption of left and right circularly polarized light, normalized for concentration and path length. |

| Cotton Effect | A characteristic feature of an ECD spectrum, which can be a positive or negative peak. |

| λmax | The wavelength at which the maximum (or minimum) of a Cotton effect occurs. |

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical Assignments and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. Advanced NMR techniques can provide detailed information about the stereochemistry and conformational preferences of this compound.

For stereochemical assignment, the use of chiral shift reagents can be particularly effective. These are lanthanide complexes that can reversibly bind to the target molecule, inducing significant changes in the chemical shifts of nearby protons. When a chiral shift reagent is added to a racemic or scalemic mixture of this compound, it will form diastereomeric complexes with the (R) and (S) enantiomers. This results in the separation of NMR signals for the two enantiomers, allowing for the determination of enantiomeric purity and, in some cases, the assignment of absolute configuration by comparing the induced shifts to established models.

Conformational studies of this compound can be carried out using a combination of one-dimensional and two-dimensional NMR experiments, often in conjunction with computational modeling. scielo.brnih.gov Nuclear Overhauser Effect (NOE) experiments, such as NOESY and ROESY, are particularly powerful for this purpose. These experiments detect through-space interactions between protons that are close to each other, providing information about the relative orientation of different parts of the molecule. By identifying key NOE correlations, it is possible to build a three-dimensional model of the predominant conformation(s) of the molecule in solution. scielo.brnih.gov

While specific NMR studies focused on the stereochemistry and conformation of this compound were not found, the general principles of these advanced NMR techniques are well-established and routinely applied to the structural elucidation of complex organic molecules. nih.gov

Table 3: Relevant NMR Parameters and Techniques

| Technique/Parameter | Information Provided |

| 1H NMR | Provides information about the number, type, and connectivity of protons in the molecule. |

| 13C NMR | Provides information about the carbon skeleton of the molecule. |

| Chiral Shift Reagents | Used to separate the NMR signals of enantiomers and determine enantiomeric purity. |

| NOESY/ROESY | Detects through-space interactions between protons, providing information about the molecule's conformation. |

| Chemical Shift (δ) | The position of an NMR signal, which is influenced by the electronic environment of the nucleus. |

| Coupling Constant (J) | A measure of the interaction between neighboring nuclei, providing information about bond connectivity and dihedral angles. |

Mass Spectrometry for Reaction Intermediate Identification (e.g., HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule or fragment. In the context of studying this compound, MS, and particularly HRMS, can be instrumental in identifying reaction intermediates formed during its synthesis or subsequent reactions.

Many chemical reactions proceed through short-lived, unstable intermediates that cannot be isolated. By using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), it is possible to gently transfer these transient species from the reaction mixture into the mass spectrometer for analysis. nih.govnih.gov HRMS can then provide the exact mass of these intermediates, from which their elemental formula can be deduced.

For example, in the synthesis of this compound, one could use HRMS to monitor the reaction in real-time and detect the presence of key intermediates. This information is invaluable for understanding the reaction mechanism and optimizing reaction conditions.

Furthermore, tandem mass spectrometry (MS/MS) can be used to gain structural information about the identified intermediates. In an MS/MS experiment, an ion of interest is selected, fragmented, and the masses of the resulting fragment ions are measured. libretexts.org The fragmentation pattern provides a "fingerprint" that can be used to elucidate the structure of the precursor ion. libretexts.orgnih.govnih.gov While specific studies on the mass spectrometric analysis of reaction intermediates for this compound are not prevalent in the searched literature, the general methodology is widely applied in mechanistic organic chemistry.

Table 4: Mass Spectrometry Data for Structural Analysis

| Parameter | Description |

| m/z | The mass-to-charge ratio of an ion, a fundamental measurement in mass spectrometry. |

| Molecular Ion ([M]+ or [M+H]+) | The ion corresponding to the intact molecule (or its protonated form). HRMS of this ion provides the elemental composition. |

| Fragment Ions | Ions formed by the fragmentation of the molecular ion. The pattern of fragment ions provides structural information. |

| Isotope Pattern | The characteristic pattern of peaks due to the presence of isotopes (e.g., 35Cl and 37Cl), which can confirm the presence of certain elements. |

Applications in Organic Synthesis and As Precursors for Advanced Materials

Role of Ethyl 2-(4-chlorophenylsulfinyl)acetate as a Chiral Building Block

The presence of a stereogenic sulfur center in this compound allows it to be used as a chiral building block, introducing chirality into molecules that is essential for applications in pharmaceuticals and materials science. bldpharm.com

This compound, as a member of the β-sulfinyl ester class, is a key precursor for generating sulfenate anions. These anions are potent nucleophiles in their own right and can be used to synthesize a wide array of enantiopure sulfoxides and sulfinamides, which are important structural motifs in many biologically active compounds. The generation of the sulfenate anion typically occurs via a base-mediated elimination reaction.

Recent advancements have combined biocatalysis and photocatalysis to achieve the deracemization of sulfoxides, a process for which precursors like this compound are foundational. nih.govresearchgate.netnih.gov In these systems, an enantioselective biocatalytic reduction of a racemic sulfoxide (B87167) is coupled with a non-selective, light-dependent oxidation of the resulting sulfide (B99878). nih.govnih.gov This cyclic process allows for the conversion of a racemic mixture into a single, optically pure enantiomer with excellent conversion rates and high enantiomeric excess. nih.govresearchgate.netnih.gov For instance, cyclic deracemization processes have been developed that yield optically pure (R)-sulfoxides with over 99% enantiomeric excess (ee). researchgate.net

| Reaction Type | Catalysis Method | Key Feature | Outcome | Reference(s) |

| Deracemization | Concurrent Biocatalysis and Photocatalysis | Enantioselective reduction and unselective oxidation | Enantiopure sulfoxides (>99% ee) | nih.gov, researchgate.net, nih.gov |

| Sulfinamide Synthesis | Copper-Catalyzed Amination | Electrophilic amination of sulfenate anions | Functionalized sulfinamides |

This table summarizes advanced methods for synthesizing enantiopure sulfoxides where β-sulfinyl esters like this compound serve as key starting materials.

The enantiopure sulfoxides synthesized from this compound are themselves valuable intermediates for the creation of other complex chiral organosulfur compounds. helsinki.fi The sulfoxide group can be further transformed through various chemical manipulations, such as oxidation to a sulfone or reduction to a sulfide, while often retaining the established chirality or influencing subsequent stereoselective reactions. Chemoenzymatic strategies, which combine the selectivity of enzymes with the broad applicability of chemical reactions, have been employed to produce a diverse range of chiral organosulfur molecules, including diol sulfoxides and hydroxy sulfoxides, starting from simple sulfoxide precursors. helsinki.fi

Intermediates in the Synthesis of Complex Organic Molecules

Beyond its role as a direct source of chirality, this compound functions as a critical intermediate in multi-step syntheses of complex and high-value organic molecules.

A significant application of β-sulfinyl esters, including this compound, is in the synthesis of sulfone-based axially chiral styrenes. researchgate.net These structures are of interest due to their presence in bioactive molecules and their use as chiral ligands in catalysis. researchgate.net A novel synthetic strategy involves a redox transformation of the β-sulfinyl ester. researchgate.net In this process, the sulfenate anion, generated in situ, undergoes an oxidative transformation, which ultimately leads to the formation of a sulfone moiety integrated into an axially chiral styrene (B11656) framework. researchgate.net This method provides an efficient route to these challenging molecular architectures. researchgate.netresearchgate.net

While direct use of this compound in the synthesis of fluorinated amino acids is not extensively documented in the provided search results, the broader class of sulfinyl compounds plays a crucial role in asymmetric synthesis, which is central to preparing chiral fluorinated amino acids. nih.govbohrium.comrsc.org Chiral N-sulfinyl imines, for example, are powerful electrophiles in stereoselective Mannich reactions to produce β-amino acid derivatives. nih.gov For instance, the base-catalyzed Mannich addition involving chiral N-(tert-butylsulfinyl)imines is a key step in synthesizing complex amino acids. nih.gov Given that this compound is a precursor to chiral sulfinyl compounds, it represents a potential starting point for developing chiral auxiliaries or reagents needed for the stereocontrolled synthesis of fluorinated amines and amino acids. The synthesis of these compounds is of high interest for pharmaceutical development and for use as probes in chemical biology. bohrium.comrsc.orgpsu.edu

| Synthetic Target | General Strategy | Role of Sulfinyl Group | Potential Relevance of this compound | Reference(s) |

| Fluorinated α-Amino Acids | Asymmetric Synthesis using Chiral Building Blocks | Chiral auxiliary on nitrogen (N-sulfinyl imines) to direct stereoselective bond formation. | Precursor to the chiral sulfinyl auxiliary. | nih.gov, researchgate.net |

| Fluorinated β- and γ-Amino Acids | Negishi Cross-Coupling | Not directly involved, but highlights the modular assembly of complex amino acids. | Could be used to introduce a sulfur moiety in other synthetic routes. | nih.gov |

This table outlines general strategies for synthesizing fluorinated amino acids where chiral sulfinyl groups are pivotal, suggesting a potential application for this compound.

The sulfinyl group of this compound can be reduced to the corresponding sulfide, providing a synthetic route to thioethers. Thioethers are prevalent in pharmaceuticals, natural products, and organic materials. researchgate.net The reduction of sulfoxides to thioethers is a well-established transformation in organic synthesis and can be achieved using a variety of reagents. This conversion makes this compound a useful intermediate for accessing thioether derivatives, such as ethyl 2-((4-chlorophenyl)thio)acetate. Thioether compounds are often prepared via methods like thiol-ene click chemistry or the reaction of thiols with electrophiles. researchgate.netnih.gov The synthesis of thioethers from sulfonyl chlorides and sodium sulfinates also highlights the versatility of sulfur-based reagents in forming carbon-sulfur bonds. researchgate.net

Utility in Heterocyclic Compound Synthesis (e.g., Sydnone (B8496669) Derivatives)

Sydnones are a class of mesoionic heterocyclic compounds that have been explored for their unique electronic properties and biological activities. nih.gov Their synthesis classically involves the cyclodehydration of N-nitroso-α-amino acids. nih.gov However, modern synthetic routes often involve the construction of the heterocyclic core from various acyclic precursors. For instance, sulfur-containing sydnones, such as 4-methylthiosydnones, have been prepared through the reaction of 3-substituted sydnones with dimethyl sulfoxide (DMSO) and acetyl chloride. These can be further oxidized to form 4-methylsulfinyl and 4-methylsulfonylsydnones. This demonstrates that the sulfinyl group is a viable substituent on the sydnone ring and can be introduced through various synthetic strategies.

The general synthetic utility of ethyl acetate (B1210297) derivatives in forming heterocycles is well-established. For example, ethyl chloroacetate (B1199739) and ethyl bromoacetate (B1195939) are common building blocks for synthesizing a wide array of heterocyclic compounds, including quinazolinones, oxadiazoles, and thiazoles. nih.govnih.govresearchgate.net In these syntheses, the ethyl acetate moiety provides a two-carbon unit that can undergo cyclization with a suitable binucleophilic partner.

Given these precedents, this compound could be envisioned as a synthon in several types of cyclization reactions. The presence of the sulfinyl group could influence the reactivity and regioselectivity of these transformations, potentially leading to novel heterocyclic structures. The methylene (B1212753) protons are acidic and can be removed by a base to generate a stabilized carbanion, which can then react with various electrophiles to initiate a cyclization cascade.

Catalytic Applications and Ligand Development from Sulfinyl Moieties

The sulfinyl group in this compound is a key feature that opens avenues for its application in catalysis, primarily through the development of novel chiral ligands for asymmetric synthesis. rsc.org Sulfoxides have emerged as a significant class of ligands in transition metal catalysis, valued for their ability to form stable complexes with a variety of metals. rsc.org

The utility of sulfoxides as ligands stems from several key properties:

Chirality at Sulfur: The sulfur atom in a sulfoxide is a stereogenic center, meaning that chiral sulfoxides can be used to induce enantioselectivity in metal-catalyzed reactions. The proximity of this chiral information to the metal center can lead to effective stereochemical control. rsc.orgrsc.org

Hemilabile Coordination: Sulfoxides can coordinate to a metal center through either the sulfur or the oxygen atom. This dual-coordination capability allows them to act as hemilabile ligands, which can reversibly bind and unbind to the metal during a catalytic cycle, potentially opening up coordination sites for substrate binding and reaction. rsc.org

Modulable Steric and Electronic Properties: The steric and electronic environment around the sulfur atom can be readily modified by changing the substituents on the sulfur. In the case of this compound, the 4-chlorophenyl group provides specific electronic properties that can influence the nature of the metal-ligand bond.

Chiral sulfoxide ligands have been successfully employed in a range of asymmetric catalytic reactions, including hydrogenations and carbon-carbon bond-forming reactions. rsc.org For example, chiral bis-sulfoxide ligands derived from a binaphthyl backbone have shown high efficiency in rhodium-catalyzed asymmetric 1,4-additions.

This compound, or derivatives thereof, could serve as a precursor for new ligand architectures. The ester functionality could be modified, for example, through hydrolysis and amidation, to introduce additional coordinating groups, leading to bidentate or tridentate ligands. The combination of the "hard" oxygen of the ester or a derived amide and the "soft" sulfur or oxygen of the sulfoxide group could provide unique coordination properties, making such ligands suitable for a variety of transition metals and catalytic transformations. The development of such ligands from readily available sulfinyl compounds represents a promising direction in the ongoing search for new and efficient catalysts for organic synthesis. rsc.orgnih.gov

Analytical Methodologies for Research Purity and Enantiomeric Excess of Ethyl 2 4 Chlorophenylsulfinyl Acetate

Chiral High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a robust and reliable chiral HPLC method is fundamental for the accurate analysis of ethyl 2-(4-chlorophenylsulfinyl)acetate enantiomers. researchgate.net This process involves a systematic approach to selecting the appropriate chiral stationary phase and optimizing the mobile phase composition to achieve baseline separation. researchgate.netymc.co.jp

Selection of Chiral Stationary Phases

The cornerstone of a successful chiral separation is the choice of the chiral stationary phase (CSP). eijppr.com Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), are widely recognized for their broad enantiorecognition capabilities and are frequently the first choice for separating a diverse range of chiral compounds, including sulfoxides. bujnochem.comcsfarmacie.czwindows.net These CSPs function by forming transient diastereomeric complexes with the enantiomers of the analyte, leading to differential retention times. bgb-analytik.com The interaction mechanisms are multifaceted and can include hydrogen bonding, π-π interactions, and steric hindrance. eijppr.com

For the separation of sulfoxides like this compound, CSPs such as those based on cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate) have proven effective. bujnochem.comcsfarmacie.cz The selection process often involves screening a variety of CSPs to identify the one that provides the best selectivity and resolution for the specific analyte. bgb-analytik.comsigmaaldrich.com Immobilized polysaccharide CSPs are often preferred due to their enhanced durability and compatibility with a wider range of organic solvents compared to their coated counterparts. bujnochem.comchiraltech.com

Table 1: Commonly Screened Chiral Stationary Phases for Sulfoxide (B87167) Separation

| CSP Type | Common Trade Names | Potential for Sulfoxide Separation |

| Cellulose tris(3,5-dimethylphenylcarbamate) | CHIRALCEL® OD, LUX® Cellulose-1 | High |

| Amylose tris(3,5-dimethylphenylcarbamate) | CHIRALPAK® AD, LUX® Amylose-1 | High |

| Cellulose tris(3,5-dichlorophenylcarbamate) | CHIRALPAK® IC | Moderate to High |

| Cellulose tris(4-methylbenzoate) | CHIRALPAK® IJ | Moderate |

| Cellulose tris(3-chloro-4-methylphenylcarbamate) | LUX® Cellulose-2 | Moderate to High |

Optimization of Mobile Phase and Separation Conditions

Once a suitable CSP is selected, the mobile phase composition and other chromatographic parameters are optimized to achieve the desired separation. ymc.co.jp For normal-phase HPLC, which is commonly employed for chiral separations on polysaccharide-based CSPs, the mobile phase typically consists of a non-polar solvent, such as hexane (B92381) or heptane, and a polar modifier, usually an alcohol like isopropanol (B130326) (IPA) or ethanol (B145695). bujnochem.combgb-analytik.com

The ratio of the alkane to the alcohol is a critical parameter that influences both retention time and resolution. sigmaaldrich.com A higher proportion of the alcohol modifier generally leads to shorter retention times, while a lower proportion can enhance enantioselectivity, albeit with longer analysis times. sigmaaldrich.com The addition of small amounts of additives, such as trifluoroacetic acid (TFA) for acidic analytes or diethylamine (B46881) (DEA) for basic analytes, can significantly improve peak shape and resolution by minimizing undesirable interactions with residual silanol (B1196071) groups on the silica (B1680970) support. ymc.co.jp

Temperature is another important variable; lower temperatures often lead to increased enantioselectivity due to the enhancement of weaker intermolecular interactions. sigmaaldrich.com However, this may also increase analysis time and viscosity of the mobile phase. Conversely, higher temperatures can improve efficiency and peak shape. sigmaaldrich.com The flow rate is also optimized to balance analysis time with separation efficiency, with lower flow rates often benefiting chiral separations. sigmaaldrich.com

Table 2: Example of Optimized HPLC Conditions for a Chiral Sulfoxide

| Parameter | Condition |

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

This table represents a typical starting point for method development and may require further optimization for this compound.

Supercritical Fluid Chromatography (SFC) for Enantioseparation

Supercritical fluid chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced solvent consumption, and higher efficiency. researchgate.netnih.gov SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. nih.gov The low viscosity and high diffusivity of supercritical CO2 contribute to faster equilibration and higher throughput. researchgate.net

For the enantioseparation of compounds like this compound, SFC is typically performed using the same polysaccharide-based CSPs employed in HPLC. nih.govfagg.be A polar organic modifier, such as methanol (B129727), ethanol, or isopropanol, is usually added to the supercritical CO2 to increase the mobile phase's solvating power and modulate retention and selectivity. nih.gov

The optimization of SFC methods involves adjusting parameters such as the percentage of the organic modifier, the back pressure, the temperature, and the flow rate. nih.gov Additives, similar to those used in HPLC, can also be incorporated to improve peak shape and resolution. fagg.be SFC is particularly well-suited for preparative scale separations due to the ease of removing the CO2-rich mobile phase post-collection. nih.gov

Table 3: Typical SFC Parameters for Chiral Separation

| Parameter | Condition |

| Column | Amylose or Cellulose-based CSP |

| Mobile Phase | Supercritical CO2 / Methanol |

| Modifier Gradient | 5% to 40% Methanol over 5 minutes |

| Back Pressure | 150 bar |

| Temperature | 40 °C |

| Flow Rate | 3.0 mL/min |

Determination of Enantiomeric Excess (ee) and Diastereomeric Excess (de) in Reaction Mixtures

A primary application of chiral analytical techniques is the determination of the enantiomeric excess (ee) of a reaction product. The enantiomeric excess is a measure of the purity of a chiral substance and is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Equation for Enantiomeric Excess (ee): ee (%) = [([Area of Major Enantiomer] - [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])] x 100

In reactions that may produce diastereomers in addition to enantiomers, the diastereomeric excess (de) is also a critical parameter. Chiral chromatography can often separate all stereoisomers, allowing for the simultaneous determination of both ee and de from a single analysis. Accurate integration of the peak areas is crucial for obtaining reliable ee and de values. researchgate.net

Monitoring Stereochemical Course of Reactions via Chiral Analytical Techniques

Chiral HPLC and SFC are invaluable tools for monitoring the progress and stereochemical outcome of asymmetric reactions in real-time or through periodic sampling. researchgate.net By analyzing aliquots of a reaction mixture at different time points, researchers can track the formation of the desired enantiomer and any potential side products. This information is vital for optimizing reaction conditions, such as temperature, reaction time, and catalyst loading, to maximize enantioselectivity. For instance, in a kinetic resolution, chiral chromatography can be used to follow the consumption of the starting material and the formation of the product, allowing for the determination of the optimal point to stop the reaction for the highest possible enantiomeric excess of the remaining substrate or the product. researchgate.net

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways for Sulfinyl Acetates

The development of new synthetic routes to sulfinyl acetates is a dynamic area of research, driven by the need for greater efficiency, milder reaction conditions, and broader substrate scope. A significant trend involves the use of β-sulfinyl esters as precursors to generate sulfenate anions. These anions can then react with a variety of electrophiles to form new sulfoxides. mdpi.comnih.gov This approach offers a versatile platform for the synthesis of a wide array of sulfinyl compounds.

Recent advancements have also focused on transition-metal-free protocols. For instance, the arylation of sulfenate anions using diaryliodonium salts provides a scalable method for preparing aryl sulfoxides without the need for metal catalysts. nih.gov Furthermore, innovative methods for generating sulfones from β-sulfinyl esters under redox-neutral conditions are being explored, which involves a sequence of β-elimination, O-addition, sulfinate esterification, and another β-elimination. rsc.org Green chemistry principles are also influencing synthetic design, with the development of solvent-free methods for synthesizing related β-sulfonyl esters from sulfonyl hydrazides and acrylic esters, showcasing a commitment to environmentally benign processes. bohrium.com

Development of More Efficient and Sustainable Asymmetric Catalytic Systems

The synthesis of enantiomerically pure sulfoxides is of paramount importance, and the development of efficient and sustainable asymmetric catalytic systems is a major research focus. Current strategies predominantly rely on the asymmetric oxidation of prochiral sulfides. researchgate.netfrontiersin.org

Table 1: Comparison of Catalytic Systems for Asymmetric Sulfoxidation

| Catalyst Type | Description | Advantages | Challenges |

| Metal-Based Catalysts | Complexes of metals like titanium and vanadium with chiral ligands (e.g., diethyl tartrate, BINOL) are widely used. researchgate.net | High enantioselectivity and broad substrate scope. | Potential for metal contamination in the final product and the need for often expensive and complex ligands. |

| Biocatalysts | Enzymes such as cyclohexanone (B45756) monooxygenase and soybean pod shell peroxidase are employed for the enantioselective oxidation of sulfides. researchgate.netnih.gov | High enantioselectivity, mild reaction conditions, and environmentally friendly. | Substrate specificity can be a limitation, and enzyme stability may be a concern. |

| Organocatalysts | Small organic molecules that can catalyze asymmetric transformations. The use of pentanidium as an organocatalyst for the asymmetric condensation of sulfinates and alcohols has been reported. nih.gov | Metal-free, often robust, and readily available. | Lower catalytic activity compared to metal-based systems for some reactions. |

Future research is directed towards designing more robust and recyclable catalysts. The immobilization of catalysts on solid supports is a promising strategy to facilitate catalyst recovery and reuse. researchgate.net Furthermore, the development of biocatalytic systems with broader substrate tolerance and enhanced stability will continue to be a significant area of investigation, offering a greener alternative to traditional chemical methods. frontiersin.org The kinetic resolution of racemic sulfoxides using sulfoxide (B87167) reductases is also emerging as a powerful technique for accessing enantiopure compounds. frontiersin.org

Advanced Computational Studies for Predictive Stereoselectivity

Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of asymmetric reactions. Density Functional Theory (DFT) is widely used to elucidate the mechanisms of sulfoxide synthesis and to rationalize the observed enantioselectivity. rsc.orgresearchgate.net By modeling the transition states of the reaction, researchers can determine the energy barriers for the formation of different stereoisomers, providing a theoretical basis for the experimental results. rsc.org

A burgeoning trend is the application of machine learning and artificial intelligence to predict enantioselectivity. researchgate.net By training algorithms on large datasets of reaction outcomes, it is possible to develop models that can accurately predict the stereochemical course of a reaction for new substrates and catalysts. acs.org These predictive models have the potential to significantly accelerate the discovery and optimization of asymmetric catalytic systems, reducing the need for extensive experimental screening. researchgate.net

Future computational work will likely involve the development of more sophisticated models that can account for subtle steric and electronic effects, leading to even more accurate predictions of stereoselectivity. The integration of computational screening with automated high-throughput experimentation promises to revolutionize the way chiral catalysts are designed and developed.

Integration of Ethyl 2-(4-chlorophenylsulfinyl)acetate into Cascade Reactions and Total Synthesis

Cascade reactions, also known as domino or tandem reactions, offer a powerful strategy for the rapid construction of complex molecular architectures from simple starting materials. wikipedia.orgnih.gov These reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, are highly atom-economical and efficient. wikipedia.org

Chiral sulfoxides, including β-ketosulfoxides, are valuable building blocks in organic synthesis and have been employed in the total synthesis of natural and biologically active products. researchgate.net The sulfinyl group can act as a chiral auxiliary, directing the stereochemical outcome of subsequent transformations. While specific examples detailing the integration of this compound into cascade reactions are not yet prevalent in the literature, the general utility of chiral sulfoxides suggests significant potential. For instance, the development of cascade sequences involving the aldol (B89426)/Michael addition of ketoamides to α,β-unsaturated ketones highlights the complexity that can be achieved through such strategies. nih.gov

Discovery of New Applications Beyond Established Synthetic Utility

While this compound is primarily valued as a synthetic intermediate, there is a growing interest in exploring new applications for sulfoxides beyond their traditional roles. The unique electronic and steric properties of the sulfinyl group make these compounds attractive for a range of functionalities.

One emerging area is the use of chiral sulfoxides as ligands in transition metal catalysis. researchgate.net The ability of the sulfoxide oxygen to coordinate to metal centers can influence the catalytic activity and selectivity of the complex. This opens up possibilities for designing novel catalysts for a variety of organic transformations.

Furthermore, the broader class of sulfoxides has well-established applications in medicinal chemistry, with many drugs containing a sulfoxide moiety. frontiersin.orgigi-global.com Research into the biological activities of novel sulfinyl compounds, including derivatives of this compound, could lead to the discovery of new therapeutic agents. The use of dimethyl sulfoxide (DMSO) as a versatile synthon in organic synthesis, capable of introducing various functional groups, hints at the untapped potential of other sulfoxide-containing molecules as reactive building blocks. ingentaconnect.comnih.gov

Future investigations will likely focus on a systematic exploration of the properties of this compound and its derivatives in these emerging areas. This could involve screening for catalytic activity, evaluating biological properties, and exploring their potential in materials science.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl 2-(4-chlorophenylsulfinyl)acetate, and how can its purity be validated?

- Methodological Answer :

- Synthesis : The compound is typically synthesized via sulfoxidation of the corresponding sulfide intermediate. For example, oxidation of Ethyl 2-(4-chlorophenylthio)acetate using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C yields the sulfinyl derivative .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol is recommended.

- Validation : Purity can be confirmed using HPLC (C18 column, methanol:water = 70:30, UV detection at 254 nm) and ¹H/¹³C NMR (characteristic sulfinyl proton at δ 3.1–3.3 ppm and carbonyl carbon at δ 170–175 ppm) .

Q. What are the critical physical properties of this compound for experimental design?

- Key Data :

| Property | Value | Reference |

|---|---|---|

| Molecular formula | C₁₀H₁₁ClO₃S | |

| Density | 1.36 g/cm³ | |

| Boiling point | 384°C (760 mmHg) | |

| Solubility | Soluble in DCM, THF; insoluble in water |

- Stability : Store at 2–8°C under inert gas (e.g., N₂) to prevent sulfoxide reduction or hydrolysis .

Advanced Research Questions

Q. How can crystallographic data for this compound be obtained, and what software is recommended for refinement?

- Methodological Answer :

- Data Collection : Single-crystal X-ray diffraction (SCXRD) at 100 K using Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution : Use SHELXT (integrated space-group determination) for initial phase solution .

- Refinement : SHELXL is preferred for small-molecule refinement, especially for handling sulfinyl group disorder. Key parameters include anisotropic displacement parameters for non-H atoms and Hirshfeld surface analysis for intermolecular interactions .

- Visualization : ORTEP-3 for thermal ellipsoid plots to validate geometric parameters (e.g., S=O bond length: ~1.45 Å) .

Q. How can contradictions in spectroscopic data (e.g., UV-vis vs. NMR) for this compound be resolved?

- Analytical Workflow :

UV-vis Analysis : Compare λₘₐₓ of the sulfinyl group (typically 270–290 nm) with reference spectra . Discrepancies may arise from solvent polarity or aggregation.

NMR Validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, sulfinyl proton coupling (J = 8–12 Hz) confirms stereochemistry .

Mass Spectrometry : High-resolution ESI-MS (theoretical [M+H]⁺ = 263.02) to rule out impurities .

Q. What strategies are effective for studying structure-activity relationships (SAR) involving the sulfinyl group?

- Approaches :

- Derivatization : Synthesize analogs (e.g., sulfone or sulfide derivatives) to assess the sulfinyl group’s role in biological activity (e.g., enzyme inhibition) .

- Computational Modeling : DFT calculations (B3LYP/6-311+G(d,p)) to compare sulfinyl group polarity and electrostatic potential maps with experimental IC₅₀ values .

- Thermodynamic Studies : Isothermal titration calorimetry (ITC) to measure binding affinities with target proteins .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data?

- Case Study : If the observed melting point deviates from literature (e.g., 150–152°C vs. 148°C), consider:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.